molecular formula C27H44O2 B1668214 Calcifediol CAS No. 19356-17-3

Calcifediol

Cat. No.: B1668214
CAS No.: 19356-17-3
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-LQOOILFQSA-N
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Mechanism of Action

Target of Action

Calcifediol, also known as Calcidiol, primarily targets the Vitamin D Receptor (VDR) . The VDR is present in the cells of various organs, and the proper functioning of musculoskeletal, nervous, cardiovascular, and immune systems is strongly dependent on vitamin D .

Mode of Action

This compound is transformed in the kidney by 25-hydroxyvitamin D3-1- (alpha)-hydroxylase to calcitriol, the active form of vitamin D3 . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression . This compound has also been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties . Moreover, this compound may also trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .

Biochemical Pathways

This compound plays a crucial role in the metabolic pathway to active vitamin D . It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D . It also affects the Fibroblast Growth Factor-23 (FGF-23) pathway. In response to hyperphosphatemia, FGF-23 suppresses phosphate reabsorption and 1,25 (OH) 2 D synthesis in the kidneys .

Pharmacokinetics

This compound differs pharmacokinetically from vitamin D3 in several ways. It achieves target serum 25(OH)D concentrations more rapidly and has a predictable and linear dose–response curve irrespective of baseline serum 25(OH)D concentrations . The intestinal absorption of this compound is relatively preserved in patients with fat malabsorption, and it is more hydrophilic than vitamin D3, thus is less prone to sequestration in adipose tissue .

Result of Action

The primary result of this compound’s action is the regulation of calcium and phosphorus levels in the body, which is crucial for bone mineralization and skeletal health . Calcitriol promotes intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine . It also increases the serum calcium concentrations by increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium .

Action Environment

Environmental factors such as sunlight exposure can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Calcifediol is involved in various biochemical reactions. It is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol . This compound also binds to the Vitamin D Receptor (VDR) with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Cellular Effects

This compound influences cell function by modulating gene expression. It binds to intracellular receptors that then function as transcription factors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to calcitriol, the active form of vitamin D3, in the kidneys . Calcitriol then binds to intracellular receptors, functioning as transcription factors to modulate gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound achieves target serum 25 (OH)D concentrations more rapidly than vitamin D3 .

Metabolic Pathways

This compound is involved in the metabolic pathway of vitamin D3. It is independent of hepatic 25-hydroxylation and thus is one step closer in the metabolic pathway to active vitamin D .

Transport and Distribution

This compound is more hydrophilic than vitamin D3 and thus is less prone to sequestration in adipose tissue . This property influences its transport and distribution within cells and tissues .

Subcellular Localization

Given its role in gene regulation, it is likely to be found in the nucleus where it can interact with the genome .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic reaction is primarily catalyzed by the enzyme CYP2R1, although other enzymes such as mitochondrial CYP27A1 can also contribute . The reaction conditions typically involve the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic conversion to this compound. The process includes several steps such as extraction, purification, enzymatic hydroxylation, and final purification to obtain high-purity this compound suitable for pharmaceutical use .

Properties

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein.

CAS No.

19356-17-3

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1

InChI Key

JWUBBDSIWDLEOM-LQOOILFQSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Appearance

Solid powder

64719-49-9
19356-17-3
36149-00-5

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insoluble

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

25 Hydroxycholecalciferol
25 Hydroxycholecalciferol Monohydrate
25 Hydroxyvitamin D 3
25 Hydroxyvitamin D3
25-Hydroxycholecalciferol
25-Hydroxycholecalciferol Monohydrate
25-Hydroxyvitamin D 3
25-Hydroxyvitamin D3
Anhydrous, Calcifediol
Calcidiol
Calcifediol
Calcifediol Anhydrous
Calcifediol, (3 alpha,5Z,7E)-Isomer
Calcifediol, (3 beta,5E,7E)-Isomer
Calderol
Dedrogyl
Hidroferol
Monohydrate, 25-Hydroxycholecalciferol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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